molecular formula C22H27N5O5 B459182 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE CAS No. 6927-17-9

2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE

Cat. No.: B459182
CAS No.: 6927-17-9
M. Wt: 441.5g/mol
InChI Key: PAIQHAKPAIEBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE is a complex organic compound featuring a pyranopyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds in the presence of catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[6-AMINO-5-CYANO-3-(METHOXYMETHYL)-2H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]-2-METHOXYPHENOXY}-N,N-DIETHYLACETAMIDE apart is its pyranopyrazole core, which is less common in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

6927-17-9

Molecular Formula

C22H27N5O5

Molecular Weight

441.5g/mol

IUPAC Name

2-[4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy]-N,N-diethylacetamide

InChI

InChI=1S/C22H27N5O5/c1-5-27(6-2)18(28)12-31-16-8-7-13(9-17(16)30-4)19-14(10-23)21(24)32-22-20(19)15(11-29-3)25-26-22/h7-9,19H,5-6,11-12,24H2,1-4H3,(H,25,26)

InChI Key

PAIQHAKPAIEBBT-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N)OC

Canonical SMILES

CCN(CC)C(=O)COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)COC)N)C#N)OC

Origin of Product

United States

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